molecular formula C23H32N4O4S B1230158 N-[2-(diethylamino)-5-(4-morpholinylsulfonyl)phenyl]-2-[(phenylmethyl)amino]acetamide

N-[2-(diethylamino)-5-(4-morpholinylsulfonyl)phenyl]-2-[(phenylmethyl)amino]acetamide

Cat. No. B1230158
M. Wt: 460.6 g/mol
InChI Key: TYFHCZDZHOJROC-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)-5-(4-morpholinylsulfonyl)phenyl]-2-[(phenylmethyl)amino]acetamide is an amino acid amide.

Scientific Research Applications

Antimicrobial and Hemolytic Activity

  • Research shows that compounds with similar structures to N-[2-(diethylamino)-5-(4-morpholinylsulfonyl)phenyl]-2-[(phenylmethyl)amino]acetamide exhibit antimicrobial and hemolytic activities. For example, a study on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides demonstrated significant activity against microbial species and low cytotoxicity, making them potential candidates for biological screening and application trials (Gul et al., 2017).

Antimalarial Activity

  • Another area of research involves the synthesis of derivatives similar to N-[2-(diethylamino)-5-(4-morpholinylsulfonyl)phenyl]-2-[(phenylmethyl)amino]acetamide for antimalarial activity. For instance, the synthesis of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and their activity against Plasmodium berghei in mice showed promising results, suggesting potential clinical application in treating malaria (Werbel et al., 1986).

Anticancer Activity

  • Compounds structurally similar to N-[2-(diethylamino)-5-(4-morpholinylsulfonyl)phenyl]-2-[(phenylmethyl)amino]acetamide have been studied for their anticancer properties. A study on sulfonamide derivatives with various molecular structures, including morpholinophenyl, revealed significant anticancer activity against breast and colon cancer cell lines (Ghorab et al., 2015).

Antioxidant Activity

  • Research into the antioxidant properties of compounds with structural similarities to N-[2-(diethylamino)-5-(4-morpholinylsulfonyl)phenyl]-2-[(phenylmethyl)amino]acetamide has also been conducted. For instance, a study on pyrazole-acetamide derivatives and their coordination complexes demonstrated significant antioxidant activity, indicating their potential in pharmaceutical applications (Chkirate et al., 2019).

properties

Product Name

N-[2-(diethylamino)-5-(4-morpholinylsulfonyl)phenyl]-2-[(phenylmethyl)amino]acetamide

Molecular Formula

C23H32N4O4S

Molecular Weight

460.6 g/mol

IUPAC Name

2-(benzylamino)-N-[2-(diethylamino)-5-morpholin-4-ylsulfonylphenyl]acetamide

InChI

InChI=1S/C23H32N4O4S/c1-3-26(4-2)22-11-10-20(32(29,30)27-12-14-31-15-13-27)16-21(22)25-23(28)18-24-17-19-8-6-5-7-9-19/h5-11,16,24H,3-4,12-15,17-18H2,1-2H3,(H,25,28)

InChI Key

TYFHCZDZHOJROC-UHFFFAOYSA-N

SMILES

CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)CNCC3=CC=CC=C3

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)CNCC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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